molecular formula C16H15Br2NO4 B11086442 6,8-Dibromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one

6,8-Dibromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one

Cat. No.: B11086442
M. Wt: 445.10 g/mol
InChI Key: BLIHUZYNQFKCSS-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of bromine atoms at the 6 and 8 positions of the chromen-2-one core, as well as a 2,6-dimethylmorpholine-4-carbonyl group at the 3 position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one typically involves the bromination of a chromen-2-one precursor, followed by the introduction of the 2,6-dimethylmorpholine-4-carbonyl group. The reaction conditions for these steps may vary, but common methods include:

  • Bromination: : The chromen-2-one precursor is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve selective bromination at the 6 and 8 positions.

  • Introduction of the 2,6-dimethylmorpholine-4-carbonyl group: : This step involves the reaction of the brominated chromen-2-one intermediate with 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is usually conducted in an inert solvent like dichloromethane or tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the carbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

  • Substitution Reactions: : The bromine atoms at the 6 and 8 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.

  • Reduction Reactions: : The carbonyl group in the 2,6-dimethylmorpholine-4-carbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Oxidation Reactions: : The chromen-2-one core can be oxidized to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution Reactions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol or methanol), nucleophile (e.g., amine or thiol).

    Reduction Reactions: Reducing agent (e.g., LiAlH4 or NaBH4), solvent (e.g., ether or THF).

    Oxidation Reactions: Oxidizing agent (e.g., KMnO4 or CrO3), solvent (e.g., acetone or water).

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atoms.

    Reduction Reactions: Alcohol derivatives with the reduction of the carbonyl group.

    Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6,8-Dibromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored as a potential therapeutic agent for various diseases. Research may involve preclinical studies to evaluate its efficacy and safety in animal models.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the 2,6-dimethylmorpholine-4-carbonyl group can influence its binding affinity and specificity for these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one is unique due to the presence of bromine atoms at the 6 and 8 positions of the chromen-2-one core. This structural feature can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of the chromen-2-one core with the 2,6-dimethylmorpholine-4-carbonyl group further enhances its potential for diverse applications in scientific research.

Properties

Molecular Formula

C16H15Br2NO4

Molecular Weight

445.10 g/mol

IUPAC Name

6,8-dibromo-3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one

InChI

InChI=1S/C16H15Br2NO4/c1-8-6-19(7-9(2)22-8)15(20)12-4-10-3-11(17)5-13(18)14(10)23-16(12)21/h3-5,8-9H,6-7H2,1-2H3

InChI Key

BLIHUZYNQFKCSS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Origin of Product

United States

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